molecular formula C21H30N2O3 B2765551 N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide CAS No. 1705336-28-2

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide

Cat. No.: B2765551
CAS No.: 1705336-28-2
M. Wt: 358.482
InChI Key: NUNBJZQMCVIFAH-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide is a synthetic organic compound It is characterized by the presence of an oxalamide functional group, which is a derivative of oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: Starting with cyclohexene, an ethyl chain is introduced through a reaction such as alkylation.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction, often using reagents like methyl iodide.

    Formation of the Oxalamide: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) would be essential to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the oxalamide group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Could be investigated for its pharmacological properties or as a lead compound in drug development.

    Industry: Possible use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)ethanediamide: can be compared to other oxalamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-methoxy-2-phenylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-3-21(26-2,18-12-8-5-9-13-18)16-23-20(25)19(24)22-15-14-17-10-6-4-7-11-17/h5,8-10,12-13H,3-4,6-7,11,14-16H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBJZQMCVIFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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